ED50 Against P-388 Lymphocytic Leukemia: Stizophyllin vs. Inactive Saturated Analogs
Stizophyllin displays an ED50 of 0.07 µg/mL (~0.2 µM) against murine P-388 lymphocytic leukemia cells in culture, whereas its closest co-isolated analog 2α,3β,12β-trihydroxypregna-4,7-dien-20-one (lacking the Δ16 unsaturation) and its 16α-methoxy derivative exhibited no cytotoxic activity in the same assay system [1]. This >100-fold difference in potency, driven solely by the presence or absence of the electrophilic Δ16-ene, directly establishes the enone as a pharmacophoric requirement.
| Evidence Dimension | Cytotoxic potency (ED50) against P-388 murine lymphocytic leukemia cells |
|---|---|
| Target Compound Data | ED50 = 0.07 µg/mL (stizophyllin, compound 4) |
| Comparator Or Baseline | Compound 5 (2α,3β,12β-trihydroxypregna-4,7-dien-20-one): inactive; Compound 6 (16α-methoxy-2α,3β,12β-trihydroxypregna-4,7-dien-20-one): inactive |
| Quantified Difference | Stizophyllin active at sub-µg/mL level; comparators inactive at highest tested concentrations (>100-fold selectivity window) |
| Conditions | P-388 lymphocytic leukemia cell culture; bioactivity-guided fractionation from CHCl3 extract of Stizophyllum riparium |
Why This Matters
This establishes that the Δ16-olefin is a non-negotiable structural feature for procurement when the intended application is cytotoxic screening—saturated or methoxylated analogs are functionally inert.
- [1] Duh, C.Y.; Pezzuto, J.M.; Kinghorn, A.D.; Leung, S.L.; Farnsworth, N.R. Plant Anticancer Agents, XLIV. Cytotoxic Constituents from Stizophyllum riparium. J. Nat. Prod. 1987, 50 (1), 63–74. View Source
